3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one
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Overview
Description
3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one is an organic compound that belongs to the class of ketones This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dimethylamino group may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-(Dimethylamino)-1-[4-methylphenyl]propan-1-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Properties
CAS No. |
634924-04-2 |
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Molecular Formula |
C12H14F3NO |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H14F3NO/c1-16(2)8-7-11(17)9-3-5-10(6-4-9)12(13,14)15/h3-6H,7-8H2,1-2H3 |
InChI Key |
KQRVVHHGFASAER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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